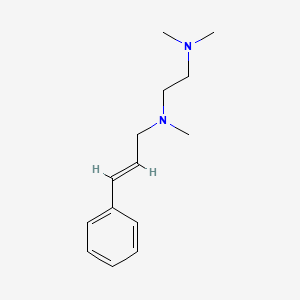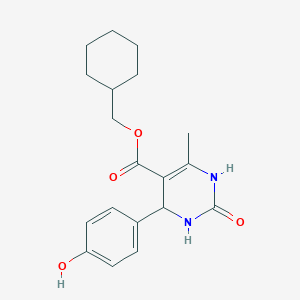
(3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine, also known as 25CN-NBOH, is a psychoactive compound belonging to the phenethylamine class. It is a derivative of the more well-known 2C family of drugs, which are known for their hallucinogenic effects. 25CN-NBOH has gained attention in recent years due to its potential use in scientific research and its unique chemical properties.
作用机制
The mechanism of action of (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine involves its binding to the 5-HT2A receptor in the brain. This receptor is involved in the regulation of mood, perception, and cognition, and is known to be involved in the hallucinogenic effects of drugs like LSD. By binding to this receptor, (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine can produce similar effects to those of LSD, including altered perception and hallucinations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine are not well understood, but it is thought to produce effects similar to those of other hallucinogenic drugs. These effects can include altered perception of time, space, and sensory input, as well as changes in mood and emotion. It is important to note that the effects of (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine are not fully understood and may vary depending on the individual and the dose.
实验室实验的优点和局限性
One advantage of using (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine in scientific research is its ability to bind specifically to the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, one limitation is the potential for side effects and adverse reactions, which can make it difficult to use in certain types of experiments. Additionally, the complex synthesis process and potential for impurities can make it difficult to ensure the purity and safety of the final product.
未来方向
There are several potential future directions for research involving (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine. One area of interest is the development of new drugs that target the 5-HT2A receptor for therapeutic purposes, such as treating mood disorders or addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine and its potential for use in scientific research. Finally, new synthesis methods may be developed to improve the purity and safety of the final product, making it easier to use in a wider range of experiments.
合成方法
The synthesis of (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine involves several steps, including the reaction of 2,3-dimethoxybenzaldehyde with 3-chloro-2-methylphenylamine to form the intermediate product. This intermediate is then reduced to the final product using a reducing agent such as sodium borohydride. The synthesis process is complex and requires a skilled chemist to ensure the purity and safety of the final product.
科学研究应用
(3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine has shown potential for use in scientific research due to its unique chemical properties. It has been found to bind to serotonin receptors in the brain, specifically the 5-HT2A receptor, which is known to be involved in the hallucinogenic effects of drugs like LSD. This makes it a useful tool for studying the mechanisms of action of these types of drugs and the role of serotonin receptors in the brain.
属性
IUPAC Name |
3-chloro-N-[(2,3-dimethoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-11-13(17)7-5-8-14(11)18-10-12-6-4-9-15(19-2)16(12)20-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNFAXDIDWSQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(1-piperidinyl)-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5117541.png)
![11-[(10-chloro-9-anthryl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5117544.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5117552.png)

![4-(3,5-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117563.png)


![(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5117582.png)
![1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5117588.png)
![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)



